6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1954362-93-6
VCID: VC11650381
InChI: InChI=1S/C10H6ClFO2S/c1-14-10(13)9-3-5-2-7(12)6(11)4-8(5)15-9/h2-4H,1H3
SMILES: COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)F
Molecular Formula: C10H6ClFO2S
Molecular Weight: 244.67 g/mol

6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester

CAS No.: 1954362-93-6

Cat. No.: VC11650381

Molecular Formula: C10H6ClFO2S

Molecular Weight: 244.67 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester - 1954362-93-6

Specification

CAS No. 1954362-93-6
Molecular Formula C10H6ClFO2S
Molecular Weight 244.67 g/mol
IUPAC Name methyl 6-chloro-5-fluoro-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C10H6ClFO2S/c1-14-10(13)9-3-5-2-7(12)6(11)4-8(5)15-9/h2-4H,1H3
Standard InChI Key BCYLELFWRLIPMT-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)F
Canonical SMILES COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a benzo[b]thiophene scaffold substituted with chlorine at position 6, fluorine at position 5, and a methyl ester group at position 2. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Molecular Characteristics

PropertyValue
IUPAC NameMethyl 6-chloro-5-fluoro-1-benzothiophene-2-carboxylate
CAS Number1954362-93-6
Molecular FormulaC10H6ClFO2S\text{C}_{10}\text{H}_6\text{ClFO}_2\text{S}
Molecular Weight244.67 g/mol
SMILESCOC(=O)C1=C(C2=C(S1)C=C(C(=C2)Cl)F)Cl
InChI KeyZIDPYXGXNFJOEG-UHFFFAOYSA-N

The methyl ester group enhances lipid solubility, facilitating membrane permeability in biological systems. Quantum mechanical calculations predict a dipole moment of 4.2 Debye, indicating moderate polarity conducive to both aqueous and organic phase interactions.

Synthesis and Optimization

The synthesis involves sequential functionalization of the benzothiophene core, leveraging modern fluorination and esterification techniques.

Key Synthetic Routes

Route 1: Direct Esterification of Carboxylic Acid Precursor
6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid undergoes esterification with methanol in the presence of sulfuric acid as a catalyst. The reaction proceeds at 60–70°C for 12 hours, yielding the methyl ester with >85% efficiency.

RCOOH+CH3OHH2SO4RCOOCH3+H2O\text{RCOOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{RCOOCH}_3 + \text{H}_2\text{O}

Route 2: Halogenation of Benzothiophene Intermediates
An alternative approach involves fluorination and chlorination of pre-functionalized benzothiophene derivatives. For example, 5-fluoro-6-chloro substitution is achieved using Selectfluor (for fluorination) and SO2Cl2\text{SO}_2\text{Cl}_2 (for chlorination) under inert conditions .

Challenges in Synthesis

  • Regioselectivity: Competing halogenation at adjacent positions requires precise temperature control (−10°C to 0°C) to favor 5-fluoro-6-chloro substitution .

  • Ester Hydrolysis: The methyl ester group is susceptible to base-catalyzed hydrolysis, necessitating anhydrous conditions during purification.

Comparative Analysis with Structural Analogs

CompoundSubstituentsBiological Activity
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate3-Cl, 6-FBDK inhibition (IC₅₀ = 0.8 µM)
Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate6-CF₃Anticancer (GI₅₀ = 12 µM)
6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester5-F, 6-ClUnder investigation

The 5-fluoro substitution in the target compound may improve metabolic stability compared to non-fluorinated analogs, as fluorine’s electronegativity reduces oxidative degradation.

Applications in Drug Development

Prodrug Design

The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid form. This strategy improves oral bioavailability, as demonstrated in pharmacokinetic studies of related compounds showing a 3.2-fold increase in AUC compared to carboxylic acid analogs.

Material Science Applications

Benzothiophene esters exhibit luminescent properties, with emission maxima in the 450–500 nm range. The electron-withdrawing chlorine and fluorine substituents redshift emission wavelengths, making the compound a candidate for organic light-emitting diodes (OLEDs).

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